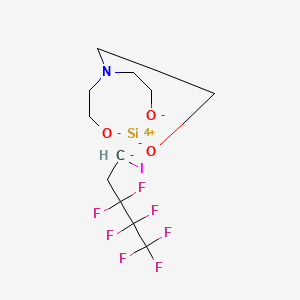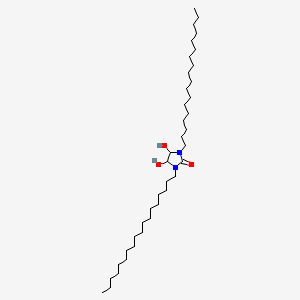
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is a complex organic compound with the molecular formula C39H78N2O3 It features a five-membered imidazolidinone ring substituted with two long octadecyl chains and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one typically involves the reaction of imidazolidinone derivatives with long-chain fatty acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: The long-chain alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The long alkyl chains contribute to its hydrophobic interactions and membrane permeability, making it a versatile compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-amine: Similar structure but with an amine group instead of the oxygen in the imidazolidinone ring.
Uniqueness
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
94201-98-6 |
|---|---|
Molekularformel |
C39H78N2O3 |
Molekulargewicht |
623.0 g/mol |
IUPAC-Name |
4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one |
InChI |
InChI=1S/C39H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37(42)38(43)41(39(40)44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,42-43H,3-36H2,1-2H3 |
InChI-Schlüssel |
SCNNOKZJJRXMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CCCCCCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



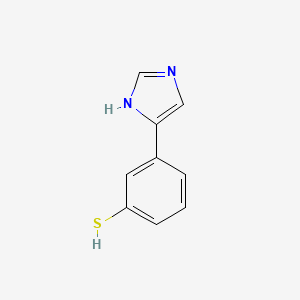
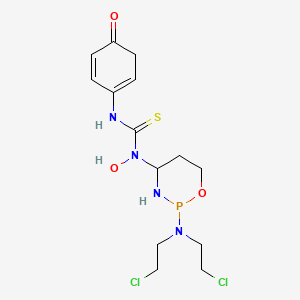
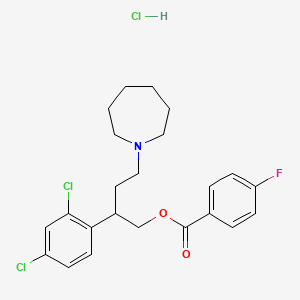
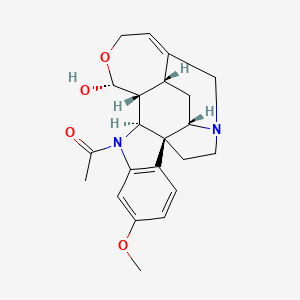

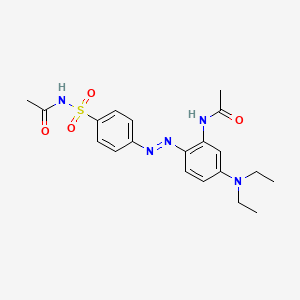
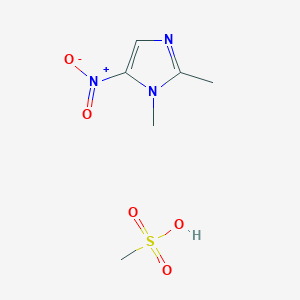
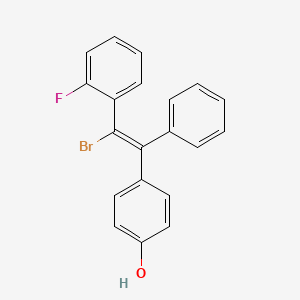
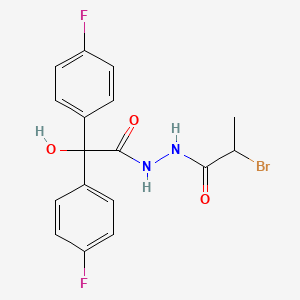
![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

